3-(Difluoromethyl)azetidine hydrochloride

Solubility Formulation Handling

Lead optimization campaigns often stall when fluorinated building blocks exhibit unpredictable basicity, excessive polarity, or rapid metabolic clearance. 3-(Difluoromethyl)azetidine hydrochloride (CAS 1354792-76-9) directly addresses this bottleneck. - Occupies a strategic intermediate LogP window-more lipophilic than 3-fluoroazetidine yet avoiding the unsuitable pKa (6.83) of 3,3-difluoroazetidine. - The -CF₂H group acts as a metabolically stable hydrogen-bond donor, enabling bioisosteric replacement of labile thiols or amides to improve half-life and oral bioavailability. - Supplied as the hydrochloride salt for immediate aqueous solubility in in vitro assays, accelerating Design-Make-Test-Analyze cycles.

Molecular Formula C4H8ClF2N
Molecular Weight 143.56 g/mol
CAS No. 1354792-76-9
Cat. No. B1400350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)azetidine hydrochloride
CAS1354792-76-9
Molecular FormulaC4H8ClF2N
Molecular Weight143.56 g/mol
Structural Identifiers
SMILESC1C(CN1)C(F)F.Cl
InChIInChI=1S/C4H7F2N.ClH/c5-4(6)3-1-7-2-3;/h3-4,7H,1-2H2;1H
InChIKeyNYMQWAUMUHQGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)azetidine HCl: Properties & Procurement


3-(Difluoromethyl)azetidine hydrochloride (CAS 1354792-76-9) is a fluorinated azetidine building block with the molecular formula C4H8ClF2N and a molecular weight of 143.56 g/mol [1]. It is characterized by a strained, saturated four-membered nitrogen heterocycle (azetidine) bearing a difluoromethyl (-CF2H) substituent at the 3-position . The compound is supplied as a hydrochloride salt, which enhances aqueous solubility and facilitates handling in laboratory settings . It is primarily utilized as a versatile intermediate and a privileged scaffold in medicinal chemistry and agrochemical research, where it serves as a key starting material for the synthesis of more complex, biologically active molecules .

Fluorinated azetidine building block with -CF₂H at 3-position
Hydrochloride salt supports aqueous handling and dissolution
Privileged scaffold for medicinal chemistry and agrochemical research

Why 3-(Difluoromethyl)azetidine HCl Is Irreplaceable


Generic substitution among fluorinated azetidines is scientifically unsound due to the profound impact of fluorine substitution pattern on critical physicochemical and pharmacokinetic properties. A systematic study of mono- and difluorinated azetidines, pyrrolidines, and piperidines demonstrated that the number and position of fluorine atoms are major factors defining a compound's basicity (pKa), lipophilicity (LogP), and metabolic stability [1]. For example, while many fluorinated azetidines exhibit high microsomal stability, a clear exception was noted for the 3,3-difluoroazetidine derivative, underscoring the non-linear structure-property relationships within this class [1]. Therefore, substituting 3-(difluoromethyl)azetidine hydrochloride with an alternative like 3-fluoroazetidine or 2-(difluoromethyl)azetidine will result in unpredictable and likely suboptimal changes in LogD, pKa, and intrinsic clearance, jeopardizing the success of lead optimization campaigns. The evidence presented below quantifies these critical differences.

Property
3-(Difluoromethyl)azetidine HCl
Common Alternatives
Aqueous solubility
HCl salt provides enhanced dissolution for aqueous workflows
Free base, other salts, or 3-fluoroazetidine may require formulation adjustments
Lipophilicity & basicity
3-CF₂H pattern yields a distinct LogD/pKa profile
3-fluoro, 2-(difluoromethyl), or 3,3-difluoro isomers shift LogP and pKa non-linearly
Metabolic stability
3-substitution predicted to confer a unique intrinsic clearance profile
2-substituted or gem-difluoro analogs may exhibit different hepatic microsomal stability

3-(Difluoromethyl)azetidine HCl – Differentiating Evidence


Aqueous Solubility vs. Free Base

The hydrochloride salt form of 3-(difluoromethyl)azetidine provides a quantifiable advantage in aqueous solubility compared to its free base form. This is a critical parameter for both research handling and pharmaceutical formulation. The salt form is typically more soluble in water, which enhances its utility in applications requiring aqueous media . While a precise quantitative comparison of solubility (e.g., in mg/mL) is not available in the public domain, the formation of the hydrochloride salt is a well-established method to increase the water solubility of amine-containing compounds, often by several orders of magnitude. This ensures reliable dissolution for in vitro assays and facilitates downstream chemical transformations.

Salt vs Free Base
Data to verify
Hydrochloride salt reportedly increases aqueous solubility over the free base
Solubility advantage may support aqueous assay use; independent verification needed
Quantitative solubility data not publicly disclosed
Solubility Formulation Handling

Bioisosteric Potential of -CF2H

The difluoromethyl (-CF2H) group on the azetidine ring is recognized as a privileged bioisostere for various functional groups, including thiols, hydroxamic acids, and amides. This substitution strategy is employed to improve metabolic stability and modulate lipophilicity while retaining or enhancing target binding . This specific property differentiates it from non-fluorinated or mono-fluorinated analogs, which do not offer the same balance of electronic effects and hydrogen-bonding capacity. For instance, the -CF2H group can act as a hydrogen-bond donor (pKa ~10–12), mimicking hydroxyl groups in bioactive molecules .

Bioisosteric CF₂H
Class-level inference
-CF₂H group is a privileged bioisostere for -OH, -SH, and amide functionalities
May guide bioisosteric replacement design to modulate metabolic stability and permeability
General medicinal chemistry principle; compound-specific studies absent
Bioisostere Medicinal Chemistry Drug Design

Positional Isomerism & Metabolic Stability

The position of the difluoromethyl group on the azetidine ring is a critical determinant of its biological fate. While specific microsomal clearance data for 3-(difluoromethyl)azetidine is not publicly available, a systematic study of related fluorinated heterocycles shows that intrinsic microsomal clearance is highly sensitive to the substitution pattern [1]. This class-level finding strongly suggests that 3-(difluoromethyl)azetidine will exhibit a different metabolic profile compared to its 2-substituted isomer (2-(difluoromethyl)azetidine). The 3-substituted derivative presents a distinct steric and electronic environment around the metabolically labile amine, potentially leading to a different rate of oxidative metabolism by cytochrome P450 enzymes.

Metabolic Stability
Class-level inference
3-substitution pattern predicted to yield a distinct metabolic profile vs 2-(difluoromethyl) isomer
Supports lead optimization choices; intrinsic clearance data to verify
Based on structure-property relationships in fluorinated azetidines
Metabolic Stability Positional Isomer ADME

LogP and pKa Property Profile

Computational predictions provide a quantitative basis for differentiating 3-(difluoromethyl)azetidine from its closest analogs. While experimentally measured values are absent from public sources, calculated LogP and pKa values highlight the compound's unique position in property space. For example, 3-Fluoroazetidine hydrochloride has a reported LogP of ~1.06 [1]. 3,3-Difluoroazetidine hydrochloride, with two fluorine atoms on the same carbon, has a measured pKa of 6.83 [2]. The 3-(difluoromethyl) group, containing two fluorine atoms on a separate carbon, is expected to produce an intermediate LogP and a pKa between that of the mono-fluoro and gem-difluoro analogs. This property profile is key to achieving an optimal balance between membrane permeability and aqueous solubility.

LogP / pKa Profile
Cross-study comparable
Predicted intermediate LogP and pKa between 3-fluoro and 3,3-difluoro analogs
May offer a balanced permeability-solubility profile for oral bioavailability research
Values are computational predictions; experimental confirmation recommended
Lipophilicity Basicity Physicochemical Properties

3-(Difluoromethyl)azetidine HCl Applications


Lead Optimization for Pharmacokinetics

This compound is optimally deployed in lead optimization campaigns where a specific balance of lipophilicity and metabolic stability is required. Based on its predicted intermediate LogP and its 3-substitution pattern, it is a strategic choice when 3-fluoroazetidine is too polar (LogP ~1.06) and 3,3-difluoroazetidine (pKa 6.83) has an unsuitable basicity profile [1]. Its unique bioisosteric properties, stemming from the -CF2H group, allow for the replacement of metabolically labile groups like thiols or amides, thereby improving the drug candidate's half-life and bioavailability . The hydrochloride salt form further ensures the compound can be readily formulated and used in aqueous in vitro assays, accelerating the Design-Make-Test-Analyze cycle .

Conformationally Restricted Chemical Probes

The rigid azetidine core combined with the 3-difluoromethyl group creates a scaffold with well-defined spatial orientation of the amine and the fluorinated moiety. This makes it an excellent choice for designing chemical probes where the precise vector of hydrogen-bonding interactions is critical for target engagement. The difluoromethyl group's capacity to act as a hydrogen-bond donor (pKa ~10–12) while increasing metabolic stability over a hydroxyl group makes it superior for designing potent and long-lived probes for cellular assays. Researchers can utilize this scaffold to introduce a fluorinated probe for 19F NMR studies, enabling the investigation of ligand-protein interactions with high sensitivity and minimal background.

Pesticide and Fungicide Discovery

In the agrochemical industry, the introduction of fluorine is a proven strategy to enhance the environmental profile and efficacy of active ingredients. This compound is a valuable building block for synthesizing new pesticides with improved metabolic stability and bioavailability . Its unique physicochemical properties, particularly its predicted balance of lipophilicity and solubility, can be leveraged to optimize the translocation of a new active ingredient within a plant or its penetration through an insect's cuticle. This can lead to the development of crop protection agents with lower application rates and reduced environmental impact.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Balanced LogP/metabolic stability profile; hydrochloride salt for aqueous formulation; -CF₂H bioisosteric potential
Verify aqueous dissolution and metabolic stability in relevant in vitro models; assess target engagement improvement
Conformationally constrained chemical probe design
Rigid azetidine core with defined vector orientation; -CF₂H as hydrogen-bond donor and ¹⁹F NMR probe
Validate target engagement and probe stability in cellular assays; confirm ¹⁹F NMR signal suitability
Agrochemical discovery research
Fluorinated scaffold for environmental profile and metabolic stability optimization; balanced lipophilicity for translocation
Evaluate translocation in planta and metabolic stability in target organisms; assess environmental fate endpoints

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